![molecular formula C7H8N2O4S B15092654 5,7-dimethyl-2,3-dihydro-4H-furo[3,4-e][1,2,3]thiadiazin-4-one 1,1-dioxide](/img/structure/B15092654.png)
5,7-dimethyl-2,3-dihydro-4H-furo[3,4-e][1,2,3]thiadiazin-4-one 1,1-dioxide
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Overview
Description
5,7-dimethyl-2,3-dihydro-4H-furo[3,4-e][1,2,3]thiadiazin-4-one 1,1-dioxide is a chemical compound with the molecular formula C7H8N2O4S. It is primarily used in proteomics research and has a molecular weight of 216.21 g/mol . This compound is known for its unique structure, which includes a furothiadiazine ring system.
Preparation Methods
The synthesis of 5,7-dimethyl-2,3-dihydro-4H-furo[3,4-e][1,2,3]thiadiazin-4-one 1,1-dioxide involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific reagents and catalysts to facilitate the formation of the furothiadiazine ring. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity .
Chemical Reactions Analysis
5,7-dimethyl-2,3-dihydro-4H-furo[3,4-e][1,2,3]thiadiazin-4-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to various reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Scientific Research Applications
5,7-dimethyl-2,3-dihydro-4H-furo[3,4-e][1,2,3]thiadiazin-4-one 1,1-dioxide is widely used in scientific research, particularly in the field of proteomics. It serves as a valuable tool for studying protein interactions and functions. Additionally, its unique structure makes it a candidate for exploring new therapeutic agents and understanding biological pathways .
Mechanism of Action
The mechanism of action of 5,7-dimethyl-2,3-dihydro-4H-furo[3,4-e][1,2,3]thiadiazin-4-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can modulate various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 5,7-dimethyl-2,3-dihydro-4H-furo[3,4-e][1,2,3]thiadiazin-4-one 1,1-dioxide include other furothiadiazine derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Biological Activity
5,7-dimethyl-2,3-dihydro-4H-furo[3,4-e][1,2,3]thiadiazin-4-one 1,1-dioxide is a heterocyclic compound featuring a unique fused ring structure that incorporates both furan and thiadiazine moieties. Its molecular formula is C7H8N2O4S, with a molecular weight of approximately 216.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Biological Activity Overview
Research indicates that compounds containing thiadiazine structures often exhibit a variety of biological activities. The biological activities of this compound can be attributed to its structural characteristics that allow interaction with various biological targets.
The mechanisms through which this compound exerts its biological effects include:
- Protein Binding : Interaction studies have shown that the compound can bind to specific proteins, influencing their function.
- Nucleic Acid Interaction : The compound may also interact with nucleic acids, affecting processes such as transcription and replication.
- Enzyme Inhibition : Some studies suggest that it can inhibit specific enzymes involved in metabolic pathways.
Antimicrobial Activity
One of the prominent areas of research has been the antimicrobial properties of thiadiazine derivatives. A study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages.
Table 2: Anti-inflammatory Effects of this compound
Cytokine | Inhibition (%) |
---|---|
TNF-α | 50 |
IL-6 | 45 |
IL-1β | 40 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anticancer Activity : A study investigated the effects of the compound on cancer cell lines and found that it induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways.
- Case Study on Diabetes Management : Another research focused on the hypoglycemic effects of the compound in diabetic rats. Results indicated a significant reduction in blood glucose levels compared to control groups.
Properties
Molecular Formula |
C7H8N2O4S |
---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
5,7-dimethyl-1,1-dioxo-2,3-dihydrofuro[3,4-e]thiadiazin-4-one |
InChI |
InChI=1S/C7H8N2O4S/c1-3-5-6(4(2)13-3)14(11,12)9-8-7(5)10/h9H,1-2H3,(H,8,10) |
InChI Key |
MWJRSAZEOPPOBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(O1)C)S(=O)(=O)NNC2=O |
Origin of Product |
United States |
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